molecular formula C13H11NO2 B156897 4-Nitrodiphenylmethane CAS No. 1817-77-2

4-Nitrodiphenylmethane

Cat. No.: B156897
CAS No.: 1817-77-2
M. Wt: 213.23 g/mol
InChI Key: IDSGFSCSMXRJON-UHFFFAOYSA-N
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Description

4-Nitrodiphenylmethane: is an organic compound with the molecular formula C13H11NO2 . It is a derivative of diphenylmethane, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Scientific Research Applications

4-Nitrodiphenylmethane has several applications in scientific research:

Safety and Hazards

4-Nitrodiphenylmethane is air sensitive and should be stored under inert gas . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrodiphenylmethane can be synthesized through several methods. One common method involves the nitration of diphenylmethane. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrodiphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Nitrodiphenylmethane primarily involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the benzene rings can engage in electrophilic aromatic substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness of 4-Nitrodiphenylmethane: this compound is unique due to its selective nitration at the para position, which provides specific reactivity patterns. This selectivity makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

1-benzyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSGFSCSMXRJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171179
Record name Benzene, 1-nitro-4-(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-77-2
Record name Benzene, 1-nitro-4-(phenylmethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrodiphenylmethane
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Record name Benzene, 1-nitro-4-(phenylmethyl)-
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Record name 4-Nitrodiphenylmethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a safe and efficient method for synthesizing 4-Nitrodiphenylmethane?

A1: this compound can be synthesized through the nitration of diphenylmethane using nitric acid in dichloromethane []. This method offers a safe and efficient alternative to traditional nitration procedures, which often involve harsh conditions and carry a higher risk of dangerous runaways. This reaction allows for the control of reaction conditions to favor the formation of mono- or dinitrodiphenylmethane isomers. Notably, the process leads to negligible side reactions and boasts quantitative conversions, making it attractive for practical applications. []

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